F5446

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

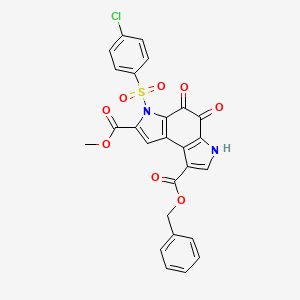

Structure

3D Structure

Properties

IUPAC Name |

8-O-benzyl 2-O-methyl 3-(4-chlorophenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H17ClN2O8S/c1-36-26(33)19-11-17-20-18(25(32)37-13-14-5-3-2-4-6-14)12-28-21(20)23(30)24(31)22(17)29(19)38(34,35)16-9-7-15(27)8-10-16/h2-12,28H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPQCOLPRPRADV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)C(=O)C4=C2C(=CN4)C(=O)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H17ClN2O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

F5446: A Novel Epigenetic Modulator Targeting SUV39H1 for Cancer Therapy

An In-depth Technical Guide on the Mechanism of Action

This technical guide provides a comprehensive overview of the preclinical data and mechanism of action for F5446, a selective small-molecule inhibitor of the histone methyltransferase SUV39H1. The information presented is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation of cancer and novel therapeutic strategies.

Core Mechanism of Action

This compound exerts its anticancer effects primarily by inhibiting the enzymatic activity of Suppressor of Variegation 3-9 Homolog 1 (SUV39H1).[1][2][3] SUV39H1 is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3), a key epigenetic mark associated with transcriptional repression and heterochromatin formation.[3] In various cancer cells, particularly colorectal carcinoma, elevated SUV39H1 expression leads to the silencing of critical tumor suppressor and immune-related genes.

This compound reverses this silencing by decreasing H3K9me3 deposition at the promoter regions of these target genes, leading to their re-expression and subsequent anti-tumor effects.[1][2][3] This mechanism has two well-documented downstream consequences: the direct induction of cancer cell apoptosis and the enhancement of anti-tumor immunity.

Signaling and Molecular Pathways

The mechanism of this compound can be delineated into two primary pathways: its direct effect on cancer cells and its indirect effect via modulation of the tumor microenvironment.

Direct Action on Cancer Cells: Re-expression of FAS and Induction of Apoptosis

In colorectal cancer cells, this compound directly targets the epigenetic silencing of the FAS gene, which encodes the Fas receptor (also known as CD95), a critical component of the extrinsic apoptosis pathway.[1][3] By inhibiting SUV39H1, this compound reduces H3K9me3 levels at the FAS promoter, leading to increased Fas receptor expression on the tumor cell surface. This sensitizes the cancer cells to apoptosis induced by the Fas ligand (FasL).[1][3] Additionally, this compound has been shown to induce cell cycle arrest at the S phase in metastatic human colon carcinoma cells.[1][3]

Caption: this compound direct mechanism in cancer cells.

Action on Tumor-Infiltrating Lymphocytes: Enhancement of Anti-Tumor Immunity

This compound also modulates the tumor microenvironment by targeting SUV39H1 in tumor-infiltrating cytotoxic T-lymphocytes (CTLs).[2][4] In the tumor microenvironment, CTLs can exhibit high levels of SUV39H1, which represses the expression of key effector genes necessary for killing cancer cells.[2] this compound treatment inhibits SUV39H1 in these CTLs, reducing H3K9me3 at the promoters of genes such as Granzyme B (GZMB), Perforin (PRF1), FASLG, and Interferon-gamma (IFNG).[2][4] The resulting upregulation of these effector proteins enhances the ability of CTLs to recognize and eliminate tumor cells, thereby suppressing tumor growth in a CD8+ CTL-dependent manner.[2][4]

Caption: this compound mechanism in cytotoxic T-lymphocytes.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity

| Parameter | Cell Line / System | Value | Reference |

| EC50 vs. SUV39H1 | Recombinant Human SUV39H1 | 0.496 µM (496 nM) | [2][4][5] |

| EC50 vs. SUV39H1 | Recombinant Human SUV39H1 | 4.96 x 10-7 M | [1] |

| Apoptosis Induction | SW620, LS411N | Concentration-dependent | [1] |

| Fas Expression | SW620, LS411N | Upregulated at 0-250 nM (3 days) | [1] |

| Cell Cycle Arrest | SW620, LS411N | S Phase arrest at 100-250 nM (48h) | [1][3] |

Table 2: In Vivo Efficacy

| Model | Treatment Regimen | Outcome | Reference |

| Human Colon Tumor Xenograft (SW620) | 5 or 10 mg/kg, i.p., every two days | Suppressed tumor growth | [3] |

| Syngeneic Colon Tumor (MC38, CT26) | 10 or 20 mg/kg, s.c., every two days for 14 days | Suppressed tumor growth | [1][2] |

| Syngeneic Colon Tumor (MC38, CT26) | 10 mg/kg, s.c., every two days for 14 days | Increased expression of Granzyme B, Perforin, FasL, and IFNγ in CTLs | [1][2] |

| Syngeneic Colon Tumor (MC38) | 10 mg/kg this compound, 200 µ g/mouse anti-PD-1 | No additive or synergistic effect observed with combination | [2] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used to elucidate the mechanism of this compound.

SUV39H1 Enzymatic Activity Assay

This assay quantifies the inhibitory effect of this compound on SUV39H1.

-

Enzyme: Recombinant human SUV39H1 protein.

-

Substrates: S-(methyl-3H) adenosyl-l-methionine (as the methyl donor) and a synthetic Histone H3 peptide (amino acids 1-21).

-

Inhibitor: this compound tested in a 10-dose EC50 mode with 3-fold serial dilutions, starting at 10 µM.

-

Procedure: The components are incubated together to allow the methylation reaction to proceed. The incorporation of the radiolabeled methyl group onto the H3 peptide is measured using a scintillation counter.

-

Analysis: The half-maximal effective concentration (EC50) is calculated to determine the potency of this compound.

Caption: Workflow for SUV39H1 enzymatic activity assay.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays were used to determine if this compound affects H3K9me3 levels at specific gene promoters.

-

Cell Treatment: Cancer cells or T-cells are treated with this compound or a vehicle control.

-

Cross-linking: Proteins are cross-linked to DNA using formaldehyde.

-

Chromatin Shearing: Cells are lysed, and chromatin is sheared into smaller fragments by enzymatic digestion or sonication.

-

Immunoprecipitation: An antibody specific to H3K9me3 is used to pull down chromatin fragments containing this modification.

-

DNA Purification: The cross-links are reversed, and the associated DNA is purified.

-

Analysis: The amount of specific promoter DNA (e.g., for FAS, GZMB, PRF1) is quantified using quantitative PCR (qPCR) with gene promoter-specific primers. A decrease in qPCR signal in this compound-treated samples compared to control indicates reduced H3K9me3 deposition.

Caption: Workflow for Chromatin Immunoprecipitation (ChIP) assay.

In Vivo Tumor Xenograft and Syngeneic Models

These models assess the anti-tumor efficacy of this compound in a living organism.

-

Xenograft Model (Immunodeficient Mice):

-

Human cancer cells (e.g., SW620) are injected subcutaneously into athymic nude mice.

-

Once tumors are established, mice are randomized into treatment (this compound at various doses) and vehicle control groups.

-

This compound is administered systemically (e.g., intraperitoneal injection) on a defined schedule.

-

Tumor growth is monitored over time by measuring tumor volume.

-

-

Syngeneic Model (Immunocompetent Mice):

-

Mouse cancer cells (e.g., MC38 or CT26) are injected into a compatible mouse strain (e.g., C57BL/6).

-

This model retains a fully functional immune system, allowing for the study of immuno-modulatory effects.

-

Treatment and monitoring follow a similar protocol to the xenograft model.

-

At the end of the study, tumors and immune cells can be harvested for further analysis (e.g., gene expression in tumor-infiltrating CTLs).

-

Disclaimer: this compound is a research compound. The information provided is for scientific and developmental purposes only and is not intended as medical advice.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SUV39H1 represses the expression of cytotoxic T-lymphocyte effector genes to promote colon tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]

F5446: A Selective Inhibitor of SUV39H1 Methyltransferase for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

F5446 is a potent and selective small molecule inhibitor of the histone methyltransferase SUV39H1 (Suppressor of variegation 3-9 homolog 1).[1][2] This enzyme plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 9 (H3K9me3), a hallmark of transcriptional repression.[3][4] By inhibiting SUV39H1, this compound effectively reduces H3K9me3 levels at specific gene promoters, leading to the re-expression of silenced tumor suppressor genes and key immune effector molecules.[3][4] This guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function, presented for a technical audience in drug development and cancer research.

Molecular Target: SUV39H1

The primary molecular target of this compound is the human SUV39H1 methyltransferase.[1][2] SUV39H1 is a key epigenetic modulator that establishes and maintains heterochromatin, a tightly packed form of DNA that is transcriptionally silent. It specifically catalyzes the transfer of methyl groups to the lysine 9 residue of histone H3, creating the H3K9me3 mark. In various cancers, including colorectal carcinoma, SUV39H1 is often upregulated, leading to the silencing of genes involved in critical cellular processes such as apoptosis and immune surveillance.[3]

Mechanism of Action

This compound exerts its anti-tumor effects through a precise epigenetic mechanism. By selectively inhibiting the enzymatic activity of SUV39H1, this compound prevents the deposition of the repressive H3K9me3 mark at the promoters of specific target genes.[3][4] This leads to a more open chromatin structure, allowing for the transcriptional machinery to access and express these previously silenced genes.

Two primary downstream effects of this compound have been identified:

-

Induction of Apoptosis in Cancer Cells: In colorectal cancer cells, this compound treatment leads to a decrease in H3K9me3 at the FAS gene promoter.[1][3] This results in the increased expression of the Fas receptor on the tumor cell surface, sensitizing the cells to Fas ligand (FasL)-induced apoptosis.[1][3]

-

Enhancement of Anti-Tumor Immunity: Within the tumor microenvironment, this compound targets SUV39H1 in tumor-infiltrating cytotoxic T-lymphocytes (CTLs).[4] Inhibition of SUV39H1 in these immune cells leads to reduced H3K9me3 at the promoters of key effector genes, including GZMB (Granzyme B), PRF1 (Perforin), FASLG (Fas Ligand), and IFNG (Interferon-gamma).[2][4] The subsequent upregulation of these molecules enhances the ability of CTLs to recognize and eliminate cancer cells.[4]

Quantitative Data

The following tables summarize the key quantitative data associated with the activity of this compound.

| Parameter | Value | Cell Lines/System | Reference |

| EC50 for SUV39H1 | 0.496 µM (4.96 x 10-7 M) | Recombinant human SUV39H1 | [1][4] |

| Induction of Apoptosis | Concentration-dependent | SW620, LS411N | [1] |

| Cell Cycle Arrest | S phase | SW620, LS411N | [1] |

Table 1: In Vitro Activity of this compound

| Parameter | Dosage | Tumor Models | Effect | Reference |

| Tumor Growth Inhibition | 10 mg/kg (s.c., every two days for 14 days) | MC38, CT26 | Inhibition of colon tumor growth | [1] |

Table 2: In Vivo Efficacy of this compound

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathways affected by this compound and the experimental workflows used to characterize its function.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

SUV39H1 Enzymatic Activity Assay

The inhibitory activity of this compound on SUV39H1 was determined using a 10-dose EC50 mode with 3-fold serial dilutions, starting from a concentration of 10 µM.[4] The assay utilized recombinant human SUV39H1 protein as the methyltransferase, S-(methyl-3H) adenosyl-l-methionine as the substrate, and a histone H3 peptide (N1-21) as the substrate.[5] The reaction was performed according to the manufacturer's instructions (Reaction Biology Corp).

Cell Viability (MTT) Assay

Tumor cells were cultured in the presence of varying concentrations of this compound for three days.[3] Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Chromatin Immunoprecipitation (ChIP) Assay

Cells were treated with this compound or a vehicle control. Chromatin immunoprecipitation was performed using an anti-H3K9me3 antibody and a commercial kit (e.g., Simple ChIP Plus Enzymatic Chromatin IP Kit, Cell Signaling Technologies).[4] The H3K9me3-bound DNA at the promoters of target genes (FAS, GZMB, PRF1, FASLG, IFNG) was quantified by quantitative PCR (qPCR) using gene promoter-specific primers.[4]

In Vivo Tumor Xenograft Studies

Human colon tumor xenografts were established in immunocompromised mice.[1] For immune-competent models, syngeneic mouse colon carcinoma cells (MC38 and CT26) were used.[4] Mice bearing tumors were treated with this compound (e.g., 10 mg/kg, subcutaneously, every two days for 14 days) or a vehicle control.[1] Tumor growth was monitored and measured over the course of the treatment. For immune-competent models, the dependence on CD8+ CTLs was confirmed.[4]

Conclusion

This compound is a selective inhibitor of SUV39H1 that demonstrates a dual mechanism of anti-cancer activity: direct induction of apoptosis in tumor cells and enhancement of the cytotoxic function of T-lymphocytes. Its ability to reverse epigenetic silencing of key tumor suppressor and immune effector genes makes it a promising therapeutic agent for the treatment of cancers such as colorectal carcinoma. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other SUV39H1 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SUV39H1 represses the expression of cytotoxic T-lymphocyte effector genes to promote colon tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

F5446: A Selective Inhibitor of SUV39H1 for Cancer Therapy and Immuno-Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

F5446 is a potent and selective small-molecule inhibitor of the histone methyltransferase SUV39H1. This enzyme plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 9 (H3K9me3), a hallmark of transcriptionally silent heterochromatin. In various cancer models, aberrant SUV39H1 activity leads to the silencing of tumor suppressor genes and immune-related genes, contributing to tumor progression and immune evasion. This compound reverses this silencing by inhibiting SUV39H1, leading to a reduction in H3K9me3 levels and subsequent re-expression of key genes involved in apoptosis and cytotoxic T-lymphocyte (CTL) function. This guide provides a comprehensive overview of the technical details surrounding this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and a discussion of its therapeutic potential.

Core Mechanism of Action

This compound functions by directly inhibiting the enzymatic activity of SUV39H1.[1][2][3] This inhibition leads to a decrease in the deposition of the repressive H3K9me3 mark on gene promoters.[1][2][4] Consequently, the chromatin structure at these promoters becomes more accessible, allowing for the transcription of previously silenced genes.[2][4]

Two primary pathways have been elucidated for the anti-tumor effects of this compound:

-

Induction of Apoptosis in Cancer Cells: In colorectal carcinoma cells, this compound treatment leads to a reduction of H3K9me3 at the FAS gene promoter.[1][4] This results in the re-expression of the Fas receptor on the cell surface, sensitizing the cancer cells to Fas ligand (FasL)-induced apoptosis.[1][4][5]

-

Enhancement of Anti-Tumor Immunity: this compound has been shown to decrease H3K9me3 levels at the promoters of key effector genes in cytotoxic T-lymphocytes (CTLs), including granzyme B (GZMB), perforin (PRF1), FASLG, and interferon-gamma (IFNG).[2] This leads to their increased expression, thereby enhancing the ability of tumor-infiltrating CTLs to recognize and eliminate cancer cells.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and cellular assays.

| Parameter | Value | Assay Conditions | Source |

| EC50 vs. recombinant human SUV39H1 | 0.496 µM (496 nM) | Enzymatic activity assay | [1][2][3][5][6] |

Table 1: In Vitro Enzymatic Activity of this compound

| Cell Line | Assay | Concentration | Effect | Source |

| SW620 (colorectal carcinoma) | Apoptosis Induction | 0-1 µM (2 days) | Induces apoptotic cell death | [1] |

| LS411N (colorectal carcinoma) | Apoptosis Induction | 0-1 µM (2 days) | Induces apoptotic cell death | [1] |

| SW620 | Fas Expression | 0-250 nM (3 days) | Upregulates tumor cell surface Fas expression | [1] |

| LS411N | Fas Expression | 0-250 nM (3 days) | Upregulates tumor cell surface Fas expression | [1] |

| SW620 | Cell Cycle Arrest | 100 or 250 nM (48 h) | Induces cell cycle arrest at the S phase | [1] |

| LS411N | Cell Cycle Arrest | 100 or 250 nM (48 h) | Induces cell cycle arrest at the S phase | [1] |

| Primary Murine VSMCs | H3K9me3 Levels | 50 and 100 nM | Decrease in trimethylated H3K9 levels | [7] |

Table 2: Cellular Activity of this compound

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Cancer Cells

Caption: this compound inhibits SUV39H1, leading to increased Fas expression and apoptosis.

This compound Enhancement of T-Cell Effector Function

Caption: this compound enhances CTL effector gene expression, promoting tumor elimination.

General Experimental Workflow for this compound Evaluation

Caption: A general workflow for the preclinical evaluation of this compound.

Detailed Experimental Protocols

SUV39H1 Enzymatic Activity Assay

This protocol is based on the methods described for determining the EC50 of this compound.[8]

-

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of recombinant human SUV39H1.

-

Materials:

-

Recombinant human SUV39H1 protein

-

S-(methyl-3H) adenosyl-L-methionine (SAM) as the methyl donor substrate

-

Histone H3 peptide (amino acids 1-21) as the methyl acceptor substrate

-

This compound at various concentrations (typically a 10-dose, 3-fold serial dilution)

-

Assay buffer (e.g., Tris-HCl, pH 8.0, containing DTT and protease inhibitors)

-

Scintillation fluid and a scintillation counter

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, recombinant SUV39H1, and the histone H3 peptide substrate.

-

Add this compound at the desired final concentrations to the reaction mixture.

-

Initiate the reaction by adding S-(methyl-3H) adenosyl-L-methionine.

-

Incubate the reaction at 30°C for a defined period (e.g., 1 hour).

-

Stop the reaction (e.g., by adding trichloroacetic acid).

-

Transfer the reaction mixture to a filter paper, wash to remove unincorporated [3H]SAM, and allow to dry.

-

Place the filter paper in a scintillation vial with scintillation fluid.

-

Measure the amount of incorporated [3H]methyl groups using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to a vehicle control.

-

Determine the EC50 value by fitting the dose-response data to a suitable sigmoidal curve using software like GraphPad Prism.

-

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is adapted from the methodologies used to assess H3K9me3 levels at specific gene promoters following this compound treatment.[2][4]

-

Objective: To determine the effect of this compound on the enrichment of H3K9me3 at specific gene promoters (e.g., FAS, GZMB, PRF1).

-

Materials:

-

Cells treated with this compound or vehicle control

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Lysis buffer

-

Sonication equipment

-

Anti-H3K9me3 antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Primers for qPCR targeting the promoter regions of interest

-

qPCR reagents and instrument

-

-

Procedure:

-

Treat cells (e.g., SW620, LS411N, or activated CD3+ T cells) with this compound at the desired concentration and for the specified duration (e.g., 25 nM for 2 days for T cells).[2]

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

-

Quench the cross-linking reaction with glycine.

-

Harvest and lyse the cells to release the nuclei.

-

Isolate the nuclei and sonicate the chromatin to generate DNA fragments of 200-1000 bp.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight with an anti-H3K9me3 antibody.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links by heating.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

Quantify the enrichment of specific promoter regions using qPCR with primers flanking the target sites.

-

Normalize the results to input DNA.

-

In Vivo Tumor Xenograft Studies

This protocol is based on the in vivo experiments conducted to evaluate the anti-tumor efficacy of this compound.[1][2]

-

Objective: To assess the ability of this compound to suppress tumor growth in a mouse model.

-

Materials:

-

Immunocompetent (e.g., C57BL/6) or immunodeficient mice

-

Tumor cells (e.g., MC38, CT26, or human cell line xenografts like SW620)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Inject tumor cells (e.g., 1.5 x 10^5 MC38 cells) subcutaneously into the flank of the mice.[2]

-

Allow the tumors to establish to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 10 mg/kg, subcutaneously, every two days for 14 days) or vehicle control.[1][2]

-

Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

-

Monitor the health and body weight of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for H3K9me3, analysis of tumor-infiltrating lymphocytes).

-

Conclusion and Future Directions

This compound represents a promising therapeutic agent with a dual mechanism of action that combines direct pro-apoptotic effects on cancer cells with the enhancement of anti-tumor immunity. Its selectivity for SUV39H1 provides a targeted approach to epigenetic therapy. The data presented in this guide highlight the potent in vitro and in vivo activity of this compound. Future research should focus on further characterizing its pharmacokinetic and pharmacodynamic properties, evaluating its efficacy in a broader range of cancer types, and exploring its potential in combination therapies, particularly with immune checkpoint inhibitors. The detailed protocols provided herein should serve as a valuable resource for researchers and drug developers working to advance this compound and other SUV39H1 inhibitors towards clinical application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SUV39H1 represses the expression of cytotoxic T-lymphocyte effector genes to promote colon tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Technical Guide: The Biological Activity of F5446 on Histone Methylation

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of F5446, a selective small molecule inhibitor of the SUV39H1 methyltransferase, detailing its mechanism of action, biological effects on histone methylation, and its therapeutic potential in oncology.

Introduction

Histone methylation is a critical epigenetic modification that regulates chromatin structure and gene expression. The methylation of specific lysine residues on histone tails, catalyzed by histone methyltransferases (HMTs), can lead to either transcriptional activation or repression. Trimethylation of histone H3 at lysine 9 (H3K9me3) is a hallmark of condensed, transcriptionally silent heterochromatin. This repressive mark is primarily established by the HMT SUV39H1 (Suppressor of variegation 3-9 homolog 1).

In various malignancies, including colorectal carcinoma, SUV39H1 is often upregulated.[1][2] This overexpression leads to the silencing of tumor suppressor genes and immune effector genes, thereby promoting tumor growth, chemoresistance, and immune evasion.[1][2] this compound is a potent and selective small molecule inhibitor developed to target the enzymatic activity of SUV39H1, offering a promising therapeutic strategy to reverse this epigenetic silencing.[1][3] This document provides a comprehensive overview of the biological activity of this compound, its impact on H3K9 methylation, and its downstream cellular consequences.

Mechanism of Action

This compound functions as a direct inhibitor of SUV39H1's methyltransferase activity. By targeting the catalytic SET domain of SUV39H1, this compound prevents the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to histone H3 lysine 9.[4] The primary molecular consequence of this compound activity is a significant reduction in the cellular levels of H3K9me3, particularly at the promoter regions of genes silenced by this repressive mark.[1][2] This leads to a more open chromatin state (euchromatin), allowing for the binding of transcription factors and the re-expression of previously silenced genes.[5]

Quantitative Data Summary

The potency and activity of this compound have been characterized in various enzymatic and cell-based assays. The following tables summarize the key quantitative metrics.

Table 1: Potency and Dosing of this compound

| Parameter | Value | Target/System | Reference |

| EC₅₀ | 0.496 µM (496 nM) | Recombinant Human SUV39H1 | [1][3][6][7] |

| Cellular Concentration | 100 - 250 nM | Human Colon Tumor Cells (SW620, LS411N) | [8] |

| In Vivo Efficacious Dose | 10 mg/kg | C57BL/6 Mice (subcutaneous injection) | [1] |

| In Vivo Dosing Regimen | 10-20 mg/kg, s.c. | Mice, every two days for 14 days | [8] |

Table 2: In Vitro Cellular Effects of this compound on Colorectal Cancer (CRC) Cells

| Cell Line | Treatment | Effect | Result | Reference |

| SW620, LS411N | 100 or 250 nM this compound, 48h | Apoptosis & Cell Cycle Arrest | Significant induction of apoptosis and cell cycle arrest. | [8] |

| SW620, LS411N | 0-250 nM this compound, 3 days | Fas Expression | Concentration-dependent increase in cell surface Fas expression. | [2][8] |

| SW620–5FUR, LS411N-5FUR | 1 µM this compound | Apoptosis (5-FU Resistant Cells) | Induces ~20% and ~60% apoptosis, respectively. | [2] |

Biological Effects on Histone Methylation and Gene Expression

Re-activation of Tumor Suppressor and Apoptosis-Related Genes

In colorectal carcinoma cells, this compound has been shown to decrease H3K9me3 deposition at the promoter of the FAS gene.[2] The Fas receptor is a critical component of the extrinsic apoptosis pathway. By reversing the silencing of the FAS promoter, this compound treatment leads to a significant, dose-dependent increase in Fas protein expression on the surface of tumor cells.[2][8] This increased expression sensitizes the cancer cells to apoptosis induced by the Fas ligand (FasL), which can be expressed by immune cells.[2][8]

Enhancement of Anti-Tumor Immunity

A key aspect of this compound's activity is its effect on the tumor microenvironment. Tumor-infiltrating cytotoxic T lymphocytes (CTLs) can express high levels of SUV39H1, leading to the silencing of their own effector genes.[1] this compound treatment reverses this self-inflicted suppression. It reduces H3K9me3 levels in the promoter regions of critical CTL effector genes, including:

The re-expression of these genes enhances the ability of CTLs to recognize and eliminate tumor cells.[1] In vivo studies have confirmed that this compound suppresses colon carcinoma growth in a manner dependent on CD8+ CTLs.[1][7]

Experimental Protocols

In Vitro SUV39H1 Histone Methyltransferase (HMT) Assay

This protocol outlines a method to determine the EC₅₀ of this compound against SUV39H1.

Objective: To measure the enzymatic activity of recombinant SUV39H1 in the presence of varying concentrations of this compound.

Materials:

-

Recombinant human SUV39H1 protein.

-

Histone H3 (1-21) peptide substrate.

-

S-(methyl-³H)-adenosyl-L-methionine (³H-SAM) cofactor.

-

This compound compound (serially diluted).

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT).

-

Scintillation fluid and microplates (e.g., FlashPlate).

Procedure:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, then dilute into the assay buffer.

-

Reaction Setup: In a 96-well microplate, add 25 µL of the diluted this compound or vehicle control (DMSO in assay buffer).

-

Enzyme Addition: Add 50 µL of a solution containing recombinant SUV39H1 and the H3 peptide substrate to each well.

-

Initiation: Start the reaction by adding 25 µL of assay buffer containing ³H-SAM.

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

Termination: Stop the reaction by adding an appropriate stop solution (e.g., 0.5% trifluoroacetic acid).

-

Detection: Transfer the reaction mixture to a scintillation plate (e.g., a filter plate that captures the peptide). After washing and drying, add scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The signal is proportional to the HMT activity.

-

Data Analysis: Plot the measured activity against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol details the measurement of H3K9me3 enrichment at specific gene promoters following this compound treatment.

Objective: To quantify the change in H3K9me3 deposition at target gene promoters (e.g., FAS) in cells treated with this compound.

Materials:

-

CRC cells (e.g., SW620).

-

This compound compound.

-

Formaldehyde (for cross-linking).

-

Glycine (to quench cross-linking).

-

Lysis buffers, sonicator.

-

Anti-H3K9me3 antibody and control IgG.

-

Protein A/G magnetic beads.

-

Wash buffers.

-

Elution buffer and Proteinase K.

-

DNA purification kit.

-

qPCR primers for target promoters (e.g., FAS) and negative control regions.

Procedure:

-

Cell Treatment: Culture SW620 cells and treat with the desired concentration of this compound or vehicle for 48 hours.

-

Cross-linking: Add formaldehyde directly to the culture media to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

-

Chromatin Preparation: Harvest and lyse the cells. Shear the chromatin into 200-1000 bp fragments using a sonicator.

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an anti-H3K9me3 antibody or a control IgG.

-

Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with Proteinase K.

-

DNA Purification: Purify the immunoprecipitated DNA using a standard column-based kit.

-

qPCR Analysis: Perform quantitative PCR using primers specific to the promoter region of the FAS gene and a negative control region (e.g., a gene desert). Calculate the enrichment of H3K9me3 relative to the input and normalize to the IgG control.

Conclusion

This compound is a specific and potent inhibitor of the SUV39H1 histone methyltransferase. Its mechanism of action centers on the reduction of the repressive H3K9me3 mark, leading to the re-activation of silenced genes. This activity has dual benefits in an oncological context: it directly induces apoptosis in cancer cells by upregulating genes like FAS and enhances the efficacy of the host immune system by unleashing the cytotoxic potential of tumor-infiltrating lymphocytes. The well-defined mechanism and promising preclinical results position this compound as a valuable chemical probe for studying epigenetic regulation and a strong candidate for further development as an epigenetic cancer therapeutic.

References

- 1. SUV39H1 represses the expression of cytotoxic T-lymphocyte effector genes to promote colon tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | SUV39H1 inhibitor | Probechem Biochemicals [probechem.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 7. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Discovery and synthesis of F5446 compound

An in-depth investigation into the publicly available scientific literature and chemical databases reveals no specific compound designated as "F5446." This identifier does not correspond to a known molecule in the public domain.

It is possible that "this compound" represents an internal code name for a compound within a private research entity, a hypothetical molecule, or a substance that has not yet been disclosed in publicly accessible resources. Without a known chemical structure or associated research publications, it is not possible to provide a detailed technical guide on its discovery, synthesis, and biological activity as requested.

To receive a comprehensive guide, please provide a publicly recognized name or a known chemical structure (e.g., IUPAC name, SMILES string, or CAS number) for the compound of interest. Upon receiving a valid identifier, a thorough report can be compiled, including:

-

Discovery and Background: A summary of the initial findings and the scientific context of the compound.

-

Synthesis and Experimental Protocols: Detailed methodologies for the chemical synthesis and any relevant biological assays.

-

Quantitative Data: Structured tables summarizing key data points such as yield, purity, and potency.

-

Signaling Pathways and Workflow Diagrams: Visual representations of biological pathways or experimental processes using Graphviz, as per the specified requirements.

A new search will be initiated once a valid compound identifier is provided.

F5446's role in gene expression regulation

An In-depth Technical Guide on the Role of F5446 in Gene Expression Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a selective small-molecule inhibitor of the H3K9me3-specific histone methyltransferase SUV39H1.[1] By targeting SUV39H1, this compound plays a critical role in the epigenetic regulation of gene expression, particularly in the context of cancer immunology. This document provides a comprehensive overview of the mechanism of action of this compound, its impact on gene expression, and detailed protocols for relevant experimental assays.

Introduction: The Role of SUV39H1 in Gene Silencing

Suppressor of variegation 3-9 homolog 1 (SUV39H1) is a key enzyme that catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3). This epigenetic modification is a hallmark of heterochromatin and is strongly associated with transcriptional repression. By depositing H3K9me3 marks at gene promoters, SUV39H1 effectively silences gene expression.

In the tumor microenvironment, SUV39H1 expression is often elevated.[2][3] This leads to the repression of genes that are crucial for an effective anti-tumor immune response, such as those encoding for cytotoxic T-lymphocyte (CTL) effector proteins. This mechanism allows cancer cells to evade the immune system.[3][4]

This compound: A Selective Inhibitor of SUV39H1

This compound was developed as a specific small molecule inhibitor of SUV39H1's enzymatic activity.[4] It was identified through screening a virtual chemical library based on the structure of the human SUV39H1 protein's catalytic SET domain.[4]

Mechanism of Action

This compound functions by inhibiting the methyltransferase activity of SUV39H1. This inhibition leads to a decrease in H3K9me3 levels at the promoter regions of SUV39H1 target genes. The reduction of this repressive histone mark results in a more open chromatin structure, allowing for the transcription of previously silenced genes.[4][5] In the context of oncology, this leads to the re-expression of critical CTL effector genes, thereby enhancing the anti-tumor immune response.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

| Parameter | Value | Assay Condition | Reference |

| EC50 | 0.496 µM (496 nM) | In vitro enzymatic activity assay against recombinant human SUV39H1. | [1][4][5] |

Table 1: In Vitro Efficacy of this compound

| Cell Lines | Treatment | Effect | Reference |

| SW620, LS411N | This compound (0-1 µM, 2 days) | Induces apoptotic cell death. | [5] |

| SW620, LS411N | This compound (0-250 nM, 3 days) | Upregulates tumor cell surface Fas expression and increases FasL-induced apoptosis. | [5] |

| SW620, LS411N | This compound (100 or 250 nM, 48h) | Inhibits SUV39H1 expression and induces cell cycle arrest and apoptosis. | [5] |

Table 2: Cellular Effects of this compound in Human Colon Carcinoma Cells

| Model | Treatment Regimen | Observed Effect | Reference |

| Mice with MC38 and CT26 tumors | This compound (10 mg/kg, s.c., every two days for 14 days) | Inhibits SUV39H1 and colon tumor growth by increasing the expression of granzyme B, perforin, FasL, and IFNγ in tumor-infiltrating CTLs. | [5] |

| Human colon tumor xenograft | This compound | Suppresses tumor growth. | [5][6] |

Table 3: In Vivo Efficacy of this compound

Signaling Pathways and Logical Relationships

This compound Mechanism of Action on Gene Expression

The following diagram illustrates the signaling pathway through which this compound modulates gene expression.

Caption: this compound inhibits SUV39H1, leading to increased effector gene expression.

Experimental Protocols

In Vitro SUV39H1 Enzymatic Activity Assay

This protocol is to determine the half-maximal effective concentration (EC50) of this compound against SUV39H1.

Materials:

-

Recombinant human SUV39H1 protein

-

S-(methyl-3H) adenosyl-L-methionine (SAM) as the substrate

-

Histone H3 peptide (N-terminal 21 amino acids)

-

This compound at various concentrations (e.g., 10-dose, 3-fold serial dilutions)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing recombinant human SUV39H1, the histone H3 peptide, and radioactively labeled SAM.

-

Add this compound at a range of concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).

-

Incubate the reactions to allow for the methyltransferase reaction to proceed.

-

Stop the reaction and capture the histone peptides on a filter.

-

Wash the filter to remove unincorporated radioactive SAM.

-

Measure the radioactivity of the captured peptides using a scintillation counter.

-

Plot the measured radioactivity against the concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to determine the enrichment of H3K9me3 at specific gene promoters.

Materials:

-

Cells treated with this compound or vehicle control

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Lysis buffer

-

Sonication equipment

-

Antibody against H3K9me3

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR reagents and primers for target gene promoters (e.g., GZMB, PRF1, FASLG, IFNG)

Procedure:

-

Treat cells with this compound or a vehicle control for the desired time.

-

Cross-link proteins to DNA with formaldehyde.

-

Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.

-

Incubate the sheared chromatin with an anti-H3K9me3 antibody overnight.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA.

-

Perform quantitative PCR (qPCR) using primers specific to the promoter regions of target genes to quantify the enrichment of H3K9me3.

References

- 1. This compound | SUV39H1 inhibitor | Probechem Biochemicals [probechem.com]

- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 3. SUV39H1 represses the expression of cytotoxic T-lymphocyte effector genes to promote colon tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Epigenetic Effects of F5446: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

F5446 is a novel, selective small-molecule inhibitor of the histone methyltransferase SUV39H1, a key enzyme responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3). This epigenetic modification is a hallmark of heterochromatin and is critically involved in transcriptional repression. By inhibiting SUV39H1, this compound effectively reduces H3K9me3 levels at specific gene promoters, leading to the reactivation of silenced genes. This mechanism holds significant therapeutic potential, particularly in oncology, where the silencing of tumor suppressor genes and immune-responsive genes is a common feature of cancer progression and immune evasion. This technical guide provides an in-depth overview of the epigenetic effects of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental procedures to evaluate its efficacy.

Introduction

Epigenetic modifications, such as histone methylation, play a pivotal role in regulating gene expression without altering the underlying DNA sequence. The Suppressor of variegation 3-9 homolog 1 (SUV39H1) is a crucial histone methyltransferase that specifically catalyzes the formation of H3K9me3, a mark predominantly associated with gene silencing. In various cancers, including colorectal carcinoma, the overexpression of SUV39H1 leads to the repression of critical genes involved in apoptosis and immune surveillance, thereby promoting tumor growth and resistance to therapy.

This compound has emerged as a potent and selective inhibitor of SUV39H1, offering a targeted approach to reverse this epigenetic silencing. In preclinical studies, this compound has demonstrated the ability to reactivate the expression of the Fas cell surface death receptor in colorectal cancer cells, sensitizing them to apoptosis. Furthermore, it has been shown to enhance the expression of key effector molecules in cytotoxic T-lymphocytes (CTLs), thereby bolstering the anti-tumor immune response. This guide serves as a comprehensive resource for researchers investigating the epigenetic effects of this compound.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the enzymatic activity of SUV39H1. This inhibition leads to a decrease in the deposition of the repressive H3K9me3 mark on the promoter regions of target genes. The reduction of this silencing mark allows for a more open chromatin structure, facilitating the binding of transcription factors and the initiation of gene transcription.

Two primary pathways have been elucidated for the anti-cancer effects of this compound:

-

Induction of Apoptosis in Cancer Cells: In colorectal cancer cells, this compound treatment leads to a reduction of H3K9me3 at the FAS gene promoter. This results in the re-expression of the Fas receptor on the cell surface, rendering the cancer cells susceptible to Fas ligand (FasL)-mediated apoptosis.

-

Enhancement of Anti-Tumor Immunity: In tumor-infiltrating CTLs, this compound reduces H3K9me3 at the promoters of genes encoding for cytotoxic effector molecules, such as Granzyme B (GZMB), Perforin (PRF1), Fas Ligand (FASLG), and Interferon-gamma (IFNG). The subsequent increased expression of these molecules enhances the ability of CTLs to recognize and eliminate tumor cells.

The following diagram illustrates the signaling pathway of this compound:

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Lines / System | Conditions | Reference |

| EC50 vs. SUV39H1 | 0.496 µM | Recombinant human SUV39H1 | In vitro enzymatic assay | [1][2] |

| Apoptosis Induction | Concentration-dependent increase | SW620, LS411N | 0-1 µM this compound, 48 hours | [1] |

| Fas Expression | Upregulated | SW620, LS411N | 0-250 nM this compound, 72 hours | [1] |

| Cell Cycle Arrest | S phase arrest | SW620, LS411N | 100 or 250 nM this compound, 48 hours | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment Regimen | Outcome | Reference |

| MC38 & CT26 Colon Carcinoma | 10 mg/kg this compound, s.c., every two days for 14 days | Increased expression of Granzyme B, Perforin, FasL, and IFNγ in tumor-infiltrating CTLs; suppressed tumor growth | [1] |

| Colon Carcinoma Xenograft | 10 and 20 mg/kg this compound, s.c., every two days for 14 days | Increased T-cell effector expression and suppression of tumor growth | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the epigenetic effects of this compound.

In Vitro SUV39H1 Enzymatic Assay

This assay measures the ability of this compound to inhibit the methyltransferase activity of recombinant human SUV39H1.

Workflow Diagram:

Materials:

-

Recombinant human SUV39H1

-

Histone H3 (1-21) peptide substrate

-

S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)

-

Scintillation fluid

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, recombinant SUV39H1, and the histone H3 peptide substrate.

-

Add the this compound dilutions or vehicle control to the respective wells.

-

Initiate the reaction by adding [3H]-SAM.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and capture the methylated peptides on a filter plate.

-

Wash the filter plate to remove unincorporated [3H]-SAM.

-

Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the EC50 value.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol details the procedure to measure the levels of H3K9me3 at specific gene promoters in cells treated with this compound.

Workflow Diagram:

Materials:

-

Colorectal cancer cell lines (e.g., SW620, LS411N)

-

This compound

-

Formaldehyde

-

Glycine

-

Cell lysis buffer

-

Nuclear lysis buffer

-

ChIP dilution buffer

-

Anti-H3K9me3 antibody

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A

-

Proteinase K

-

DNA purification kit

-

Primers for target gene promoters (e.g., FAS)

-

qPCR master mix and instrument

Procedure:

-

Culture cells to ~80% confluency and treat with this compound or vehicle for the desired time.

-

Crosslink proteins to DNA by adding formaldehyde directly to the culture medium and incubating.

-

Quench the crosslinking reaction with glycine.

-

Harvest and wash the cells.

-

Lyse the cells and isolate the nuclei.

-

Resuspend the nuclei in nuclear lysis buffer and shear the chromatin to fragments of 200-1000 bp using sonication.

-

Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

-

Dilute the chromatin in ChIP dilution buffer and pre-clear with protein A/G beads.

-

Incubate the pre-cleared chromatin with an anti-H3K9me3 antibody or IgG control overnight at 4°C.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elute the chromatin from the beads.

-

Reverse the crosslinks by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

Quantify the enrichment of specific promoter regions in the immunoprecipitated DNA by qPCR using primers specific for the target gene promoters.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of this compound on the metabolic activity and viability of cancer cells.

Materials:

-

Colorectal cancer cell lines (e.g., SW620, LS411N)

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control and incubate for the desired duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Tumor Xenograft Study

This protocol outlines a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

Colorectal cancer cell lines (e.g., SW620)

-

This compound

-

Vehicle solution

-

Matrigel (optional)

-

Calipers for tumor measurement

Procedure:

-

Harvest cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel.

-

Subcutaneously inject the cell suspension into the flank of the mice.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 10 mg/kg) or vehicle solution via the desired route (e.g., subcutaneous injection) according to the planned schedule (e.g., every two days).

-

Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Conclusion

This compound represents a promising new therapeutic agent that targets the epigenetic machinery of cancer cells. Its ability to selectively inhibit SUV39H1 and thereby reverse the silencing of key tumor suppressor and immune-stimulatory genes provides a strong rationale for its further development. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and validate the epigenetic effects of this compound and similar compounds. The continued exploration of such epigenetic modulators is poised to open new avenues for cancer therapy, potentially overcoming resistance to existing treatments and improving patient outcomes.

References

Preliminary Efficacy of F5446 in Colon Cancer Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary studies on F5446, a selective small molecule inhibitor of the histone methyltransferase SUV39H1, in various colon cancer models. The data presented herein summarizes the current understanding of this compound's mechanism of action, its anti-tumor effects both in vitro and in vivo, and the detailed experimental protocols utilized in these foundational studies.

Core Findings: this compound Demonstrates Potent Anti-Tumor Activity

This compound has emerged as a promising therapeutic agent in preclinical colon cancer models. Its primary mechanism of action is the inhibition of SUV39H1, an enzyme responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3). This epigenetic modification is a key silencing mark, and its reduction by this compound leads to the re-expression of critical genes involved in apoptosis and immune surveillance.

In Vitro Efficacy

In studies involving human colon carcinoma cell lines, including 5-fluorouracil-resistant (5-FUR) variants such as SW620–5FUR and LS411N-5FUR, this compound has been shown to induce apoptosis and cause cell cycle arrest.[1] Treatment with this compound sensitizes these cancer cells to apoptosis induced by both the chemotherapeutic agent 5-FU and the Fas ligand (FasL).[1]

In Vivo Anti-Tumor Activity

In syngeneic mouse models of colon carcinoma, such as those using MC38 cells, this compound treatment has been demonstrated to suppress tumor growth.[2] This effect is, at least in part, attributed to the enhancement of the host's anti-tumor immune response. Specifically, this compound has been shown to increase the expression of effector molecules in tumor-infiltrating cytotoxic T lymphocytes (CTLs), thereby promoting an immune-mediated clearance of cancer cells.[2]

Quantitative Data Summary

The following tables provide a structured overview of the key quantitative data from preliminary studies on this compound.

| Parameter | Value | Cell Lines/Model | Reference |

| EC50 for SUV39H1 | 0.496 µM | Recombinant human SUV39H1 | [2] |

| Apoptosis Induction | ~20% in SW620–5FUR, ~60% in LS411N-5FUR | Human colon carcinoma | [1] |

| Cell Cycle Arrest | S phase arrest | SW620 and LS411N cells |

| Parameter | Dosage | Mouse Strain | Tumor Model | Outcome | Reference |

| Tumor Growth Inhibition | 10 mg/kg | C57BL/6 | MC38 colon carcinoma | Significant suppression of tumor growth | [2] |

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

The diagram below illustrates the proposed signaling pathway through which this compound exerts its anti-tumor effects in colon cancer. By inhibiting SUV39H1, this compound reduces the repressive H3K9me3 mark on the promoters of key genes, leading to their re-expression and subsequent apoptosis of cancer cells and enhanced immune surveillance.

Caption: Mechanism of action of this compound in colon cancer models.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in colon cancer models, progressing from in vitro characterization to in vivo validation.

Caption: General experimental workflow for this compound studies.

Detailed Experimental Protocols

The following are representative, detailed protocols for the key experiments conducted in the preliminary studies of this compound.

In Vitro Apoptosis Assay (Annexin V/PI Staining)

This protocol is for the detection of apoptosis in colon cancer cell lines (e.g., SW620, LS411N) treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Colon cancer cell lines (SW620, LS411N)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed 1 x 10^6 cells in a T25 culture flask and allow them to adhere overnight.

-

This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-1 µM) for 48 hours. Include a vehicle-treated control group.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells from each treatment condition.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

In Vitro Cell Cycle Analysis (PI Staining)

This protocol describes the analysis of cell cycle distribution in colon cancer cells treated with this compound using PI staining and flow cytometry.

Materials:

-

Colon cancer cell lines (SW620, LS411N)

-

This compound

-

Cold 70% Ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed and treat cells with this compound as described in the apoptosis assay protocol.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and wash the pellet with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of PI.

In Vivo Tumor Growth Study

This protocol outlines the procedure for establishing a syngeneic mouse colon cancer model and evaluating the anti-tumor efficacy of this compound.

Materials:

-

C57BL/6 mice

-

MC38 colon carcinoma cells

-

This compound

-

Vehicle control solution

-

Calipers

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject 1.5 x 10^5 MC38 cells into the flank of C57BL/6 mice.

-

Tumor Growth and Grouping: Allow tumors to establish and reach a palpable size. Randomly assign mice into treatment and control groups.

-

This compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal or subcutaneous injection) every two days for a specified period (e.g., 14 days).

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.

Immunohistochemistry for CD8+ T Cells

This protocol is for the detection and visualization of CD8+ T cells within the tumor microenvironment of this compound-treated and control tumors.

Materials:

-

Excised tumor tissues

-

Formalin or other appropriate fixative

-

Paraffin

-

Microtome

-

Primary antibody against CD8

-

HRP-conjugated secondary antibody

-

DAB substrate kit

-

Hematoxylin counterstain

-

Microscope

Procedure:

-

Tissue Fixation and Embedding: Fix the excised tumors in formalin and embed in paraffin.

-

Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tumors using a microtome and mount on slides.

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol.

-

Antigen Retrieval: Perform antigen retrieval to unmask the CD8 epitope, typically by heat-induced epitope retrieval in a citrate buffer.

-

Staining:

-

Block endogenous peroxidase activity.

-

Incubate with a primary antibody specific for CD8.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Develop the signal with a DAB substrate, which will produce a brown precipitate at the site of the antigen.

-

-

Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.

-

Imaging and Analysis: Dehydrate, clear, and mount the slides. Examine under a microscope to visualize and quantify the infiltration of CD8+ T cells within the tumor.

References

Methodological & Application

Application Notes and Protocols for F5446 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

F5446 is a potent and selective small-molecule inhibitor of the histone methyltransferase SUV39H1.[1] SUV39H1 is a key enzyme responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3), a hallmark of heterochromatin and transcriptional repression. By inhibiting SUV39H1, this compound leads to a decrease in H3K9me3 levels, resulting in the re-expression of silenced genes, such as the tumor suppressor gene FAS.[1][2] This sensitizes cancer cells to apoptosis and can lead to cell cycle arrest and inhibition of tumor growth.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture experiments, including cell viability, apoptosis, and chromatin immunoprecipitation assays.

Data Presentation

Efficacy of this compound

| Parameter | Cell Line/Target | Value | Incubation Time | Reference |

| EC50 | Recombinant Human SUV39H1 | 0.496 µM | N/A | [1] |

| Effective Concentration | SW620 (Colon Carcinoma) | 100 or 250 nM | 48 hours | [1] |

| Effective Concentration | LS411N (Colon Carcinoma) | 100 or 250 nM | 48 hours | [1] |

| Effective Concentration | SW620 (Colon Carcinoma) | 0-250 nM | 3 days | [1] |

| Effective Concentration | LS411N (Colon Carcinoma) | 0-250 nM | 3 days | [1] |

| Effective Concentration | SW620 & LS411N (Apoptosis) | 0-1 µM | 2 days | [1] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.

Materials:

-

This compound (stock solution in DMSO)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

-

Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C, 5% CO₂.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.

Materials:

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

1X Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.

-

Treat cells with the desired concentrations of this compound for the appropriate duration (e.g., 48 hours).

-

-

Cell Harvesting:

-

Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

-

Staining:

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Use unstained, Annexin V-FITC only, and PI only controls for setting compensation and gates.

-

Chromatin Immunoprecipitation (ChIP)-qPCR Assay for H3K9me3

This protocol details the procedure to assess the effect of this compound on H3K9me3 levels at specific gene promoters.

Materials:

-

This compound

-

Cell culture plates

-

Formaldehyde (16%)

-

Glycine

-

ChIP lysis buffer

-

Sonciator

-

Anti-H3K9me3 antibody

-

Protein A/G magnetic beads

-

ChIP wash buffers

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

qPCR primers for the target gene promoter (e.g., FAS) and a control region

-

qPCR master mix and instrument

Procedure:

-

Cell Treatment and Cross-linking:

-

Treat cells with this compound for the desired time.

-

Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest and wash the cells.

-

Lyse the cells with ChIP lysis buffer.

-

Shear the chromatin to an average size of 200-1000 bp using sonication.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an anti-H3K9me3 antibody.

-

Add Protein A/G beads to pull down the antibody-chromatin complexes.

-

-

Washes and Elution:

-

Wash the beads with a series of ChIP wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads using elution buffer.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating at 65°C overnight with Proteinase K.

-

Treat with RNase A.

-

Purify the DNA using a DNA purification kit.

-

-

qPCR Analysis:

-

Perform qPCR using primers specific for the promoter region of the gene of interest (e.g., FAS).

-

Quantify the amount of immunoprecipitated DNA relative to the input DNA.

-

Visualizations

Caption: Experimental workflow for this compound treatment and analysis in cell culture.

Caption: Signaling pathway of this compound leading to apoptosis and cell cycle arrest.

References

Application Notes and Protocols: In Vivo Dosing and Administration of F5446 in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo dosing and administration of F5446, a selective small molecule inhibitor of SUV39H1 methyltransferase, in mouse models of cancer. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.

Overview and Mechanism of Action

This compound is an inhibitor of the histone methyltransferase SUV39H1.[1] By inhibiting SUV39H1, this compound reduces the deposition of H3K9me3 at gene promoters, including the FAS promoter.[1] This leads to increased Fas expression on tumor cells, sensitizing them to FasL-induced apoptosis.[1] In the tumor microenvironment, this compound has been shown to increase the expression of granzyme B, perforin, FasL, and IFNγ in tumor-infiltrating cytotoxic T-lymphocytes (CTLs), thereby enhancing their anti-tumor activity.[1]

Signaling Pathway of this compound Action```dot

Caption: Workflow for an in vivo efficacy study of this compound in a syngeneic mouse model.

Protocol:

-

Cell Culture: Culture MC38 cells in appropriate media until they reach 80-90% confluency.

-

Tumor Cell Implantation:

-

Harvest and wash the MC38 cells with sterile PBS.

-

Resuspend the cells in sterile PBS at a concentration of 1.5 x 10^6 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (1.5 x 10^5 cells) into the flank of 7-8 week old C57BL/6 mice. [2]3. Tumor Growth Monitoring:

-

Allow tumors to establish and grow. Monitor tumor volume every two days using calipers (Volume = 0.5 x length x width^2).

-

-

Randomization and Treatment:

-

On day 8 post-implantation, when tumors are of a similar size, randomly assign mice into treatment groups (e.g., Vehicle control, 10 mg/kg this compound). [2] * Administer this compound (10 mg/kg) or vehicle subcutaneously every two days for 14 days. [1][2]5. Efficacy Assessment:

-

Continue to monitor tumor volume and body weight every two days.

-

At the end of the treatment period, euthanize the mice.

-

Excise the tumors and measure their final weight.

-

-